3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol
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Overview
Description
3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol is a complex organic compound characterized by the presence of furan, sulfanyl, and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Mechanism of Action
The mechanism by which 3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. The furan and sulfanyl groups may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: This compound shares the furan and sulfanyl groups but differs in the overall structure and functional groups.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another compound with furan groups, used in the synthesis of donor–acceptor copolymers.
Uniqueness
3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol is unique due to the combination of its functional groups and the specific arrangement of these groups within the molecule
Properties
CAS No. |
923267-57-6 |
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Molecular Formula |
C17H16O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,6-bis(furan-2-ylmethylsulfanyl)-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C17H16O4S2/c1-11-8-14(22-9-12-4-2-6-20-12)15(18)16(19)17(11)23-10-13-5-3-7-21-13/h2-8,18-19H,9-10H2,1H3 |
InChI Key |
WAOKXMAOEAEUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1SCC2=CC=CO2)O)O)SCC3=CC=CO3 |
Origin of Product |
United States |
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